molecular formula C19H20FN3 B1663347 Fluperlapine CAS No. 67121-76-0

Fluperlapine

Numéro de catalogue: B1663347
Numéro CAS: 67121-76-0
Poids moléculaire: 309.4 g/mol
Clé InChI: OBWGMKKHCLHVIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Mécanisme D'action

Fluperlapine, also known as fluoroperlapine, is a morphanthridine (11H-dibenzo[b,e]azepine) atypical antipsychotic with additional antidepressant and sedative effects .

Target of Action

This compound primarily targets various receptors in the body, including serotonin (5-HT) receptors, dopamine (D) receptors, and muscarinic acetylcholine (mACh) receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, motor control, and parasympathetic nervous system function .

Mode of Action

This compound interacts with its targets primarily as an antagonist, meaning it binds to these receptors and inhibits their activity . For instance, it acts as an antagonist for 5-HT receptors, D receptors, and mACh receptors . This inhibition can lead to changes in neurotransmitter levels and neuronal activity, which can influence various physiological and psychological processes .

Biochemical Pathways

This compound’s action primarily affects the cholinergic and noradrenergic systems . By inhibiting the activity of mACh receptors, it can influence the cholinergic system, which plays a role in memory, attention, and other cognitive functions . Similarly, by inhibiting D receptors, it can affect the noradrenergic system, which is involved in the regulation of attention, emotions, sleeping, dreaming, and learning .

Pharmacokinetics

The pharmacokinetics of any drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter activity and neuronal function. By acting as an antagonist at various receptors, this compound can modulate the activity of neurons and influence neurotransmitter levels . This can lead to changes in various physiological and psychological processes, including mood regulation, motor control, and cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that individual factors, such as a person’s age, sex, health status, and genetic makeup, can also influence a drug’s pharmacokinetics and pharmacodynamics .

Analyse Biochimique

Biochemical Properties

Fluperlapine and clozapine have shown the most pronounced anticholinergic effects. This compound was equipotent with clozapine in displacing [3H]-QNB from muscarinic receptors of the calf cerebral cortex . It has been found to interact with cholinergic and noradrenergic systems .

Cellular Effects

This compound’s effects on cellular function are primarily related to its interactions with cholinergic and noradrenergic systems. It has been found to have a significant impact on these systems, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has a marked affinity for α1-adrenoceptors but a negligible affinity for α2-adrenoceptors .

Temporal Effects in Laboratory Settings

This compound’s effects on cellular function have been observed over time in laboratory settings. It has been found to be an inhibitor of the reuptake of NA .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to be as effective as imipramine in antagonizing tetrabenazine-induced ptosis in the rat .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to have effects on metabolic flux and metabolite levels .

Méthodes De Préparation

La fluperlapine peut être synthétisée par une série de réactions chimiques impliquant la formation de la structure centrale de la dibenzo[b,e]azépine. La voie de synthèse implique généralement les étapes suivantes :

Les méthodes de production industrielle de la this compound impliqueraient la mise à l'échelle de ces étapes de synthèse tout en garantissant la pureté et le rendement du produit final. Les conditions réactionnelles telles que la température, la pression et l'utilisation de catalyseurs seraient optimisées pour obtenir une production efficace.

Analyse Des Réactions Chimiques

La fluperlapine subit diverses réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des produits oxydés correspondants.

    Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans la this compound.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Mécanisme d'action

La this compound exerce ses effets en interagissant avec divers récepteurs des neurotransmetteurs dans le cerveau. Elle a une forte affinité pour les récepteurs de la sérotonine (5-HT2A, 5-HT2C, 5-HT6, 5-HT7) et les récepteurs muscariniques de l'acétylcholine (M1, M2, M3, M4, M5) . Elle interagit également avec les récepteurs de la dopamine (D1, D2, D3, D4), bien que son affinité pour ces récepteurs soit inférieure à celle de la clozapine . L'interaction avec ces récepteurs conduit à la modulation de la libération de neurotransmetteurs et des voies de signalisation, ce qui entraîne ses effets antipsychotiques, antidépresseurs et sédatifs .

Propriétés

IUPAC Name

3-fluoro-6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3/c1-22-8-10-23(11-9-22)19-17-5-3-2-4-14(17)12-15-6-7-16(20)13-18(15)21-19/h2-7,13H,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWGMKKHCLHVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046123
Record name Fluperlapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67121-76-0
Record name Fluperlapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67121-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluperlapine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067121760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluperlapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPERLAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG253M961
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluperlapine
Reactant of Route 2
Fluperlapine
Reactant of Route 3
Fluperlapine
Reactant of Route 4
Reactant of Route 4
Fluperlapine
Reactant of Route 5
Reactant of Route 5
Fluperlapine
Reactant of Route 6
Fluperlapine
Customer
Q & A

Q1: How does Fluperlapine interact with the dopaminergic system?

A1: this compound demonstrates a unique interaction with the dopaminergic system. While it exhibits a lower binding affinity for dopamine D2 receptors compared to typical antipsychotics like haloperidol , it effectively enhances dopamine turnover in the striatum . This suggests a potential involvement with other dopaminergic mechanisms beyond direct D2 receptor antagonism.

Q2: What is the role of serotonin receptors in this compound's action?

A2: Research highlights this compound's significant affinity for serotonin receptors, particularly 5-HT2 and 5-HT6 subtypes , . Notably, its higher affinity for 5-HT2 receptors compared to dopamine D2 receptors is a hallmark of atypical antipsychotics and might contribute to its reduced extrapyramidal side effects compared to typical antipsychotics .

Q3: Does this compound influence dopamine release in the brain?

A3: Microdialysis studies in freely moving rats reveal that this compound, similar to clozapine, increases the release of dopamine and its metabolites in both the striatum and prefrontal cortex . This effect appears to be mediated, at least in part, through D1 receptors .

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H21FN2 and its molecular weight is 312.39 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A6: While the provided abstracts do not specify detailed spectroscopic data, research suggests that techniques like mass spectrometry and NMR spectroscopy have been employed to characterize this compound and its metabolites , .

Q6: How is this compound metabolized in the body?

A7: Studies indicate that this compound undergoes extensive metabolism, primarily through oxidation, with 7-hydroxythis compound identified as a major metabolite . Both cytochrome P450 enzymes and flavin-dependent monooxygenases contribute to its metabolism .

Q7: Does the route of administration influence this compound's absorption and metabolism?

A8: Research in rats revealed that the route of administration (diet vs. gavage) impacts this compound's pharmacokinetic profile . Despite similar overall absorption, the peak concentration of radioactivity was achieved earlier and at a higher level with gavage compared to dietary administration. This difference in exposure to the parent drug and its metabolites might contribute to varying toxicological findings observed between the two routes .

Q8: What is the role of cytochrome P450 2D6 in this compound metabolism?

A9: In vitro studies demonstrate that this compound is metabolized by cytochrome P450 2D6 (CYP2D6), a polymorphic enzyme in humans . This suggests that interindividual variability in CYP2D6 activity could contribute to the observed variability in this compound kinetics.

Q9: What is known about the toxicity profile of this compound?

A10: Research indicates that this compound, like its structural analog clozapine, carries a risk of agranulocytosis , . Studies point towards the potential involvement of a reactive iminoquinone metabolite in this adverse effect, similar to the mechanism proposed for clozapine-induced agranulocytosis .

Q10: Are there any studies investigating the oxidative potential of this compound?

A11: While some studies suggest this compound might be less susceptible to peroxidase-mediated oxidation compared to clozapine , further research is needed to fully elucidate its oxidative potential and its link to potential hematological side effects.

Q11: Does this compound offer any advantages over typical antipsychotics?

A13: Clinical observations suggest that this compound may have a lower propensity to induce extrapyramidal side effects compared to typical antipsychotics like haloperidol . This advantage is often attributed to its atypical pharmacological profile, particularly its higher affinity for 5-HT2 receptors over D2 receptors .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.